4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester
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Overview
Description
4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester is an organoboron compound that features a boronic acid ester functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions. The presence of the cyclopentylthiomethyl group adds unique steric and electronic properties to the molecule, making it a valuable intermediate in the synthesis of various complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 4-(S-Cyclopentylthiomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Hydrolysis: The ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Dehydrating Agents: Molecular sieves, anhydrous magnesium sulfate.
Major Products
Coupling Products: Biaryl compounds from Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Boronic Acids: From hydrolysis reactions.
Scientific Research Applications
4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Material Science: Employed in the development of new materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium center.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid, Pinacol Ester: Lacks the cyclopentylthiomethyl group, making it less sterically hindered.
4-Bromomethylphenylboronic Acid, Pinacol Ester: Contains a bromomethyl group instead of a cyclopentylthiomethyl group, leading to different reactivity and applications.
Uniqueness
The presence of the cyclopentylthiomethyl group in 4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester imparts unique steric and electronic properties, making it particularly useful in reactions where such characteristics are advantageous. This compound’s ability to participate in a variety of chemical reactions under mild conditions further enhances its utility in organic synthesis.
Properties
IUPAC Name |
2-[4-(cyclopentylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO2S/c1-17(2)18(3,4)21-19(20-17)15-11-9-14(10-12-15)13-22-16-7-5-6-8-16/h9-12,16H,5-8,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWNPLQWTZMPSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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